Cas no 1339845-34-9 (N-(but-3-yn-1-yl)-4,4-dimethylcyclohexan-1-amine)

N-(but-3-yn-1-yl)-4,4-dimethylcyclohexan-1-amine structure
1339845-34-9 structure
商品名:N-(but-3-yn-1-yl)-4,4-dimethylcyclohexan-1-amine
CAS番号:1339845-34-9
MF:C12H21N
メガワット:179.30184340477
CID:5699363
PubChem ID:64415836

N-(but-3-yn-1-yl)-4,4-dimethylcyclohexan-1-amine 化学的及び物理的性質

名前と識別子

    • 1339845-34-9
    • AKOS013738734
    • EN300-1290898
    • N-(BUT-3-YN-1-YL)-4,4-DIMETHYLCYCLOHEXAN-1-AMINE
    • Cyclohexanamine, N-3-butyn-1-yl-4,4-dimethyl-
    • N-(but-3-yn-1-yl)-4,4-dimethylcyclohexan-1-amine
    • インチ: 1S/C12H21N/c1-4-5-10-13-11-6-8-12(2,3)9-7-11/h1,11,13H,5-10H2,2-3H3
    • InChIKey: PJSKFILTCRUIRX-UHFFFAOYSA-N
    • ほほえんだ: N(CCC#C)C1CCC(C)(C)CC1

計算された属性

  • せいみつぶんしりょう: 179.167399674g/mol
  • どういたいしつりょう: 179.167399674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 密度みつど: 0.88±0.1 g/cm3(Predicted)
  • ふってん: 251.6±23.0 °C(Predicted)
  • 酸性度係数(pKa): 10.29±0.40(Predicted)

N-(but-3-yn-1-yl)-4,4-dimethylcyclohexan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1290898-2500mg
N-(but-3-yn-1-yl)-4,4-dimethylcyclohexan-1-amine
1339845-34-9
2500mg
$1650.0 2023-09-30
Enamine
EN300-1290898-10000mg
N-(but-3-yn-1-yl)-4,4-dimethylcyclohexan-1-amine
1339845-34-9
10000mg
$3622.0 2023-09-30
Enamine
EN300-1290898-1000mg
N-(but-3-yn-1-yl)-4,4-dimethylcyclohexan-1-amine
1339845-34-9
1000mg
$842.0 2023-09-30
Enamine
EN300-1290898-5000mg
N-(but-3-yn-1-yl)-4,4-dimethylcyclohexan-1-amine
1339845-34-9
5000mg
$2443.0 2023-09-30
Enamine
EN300-1290898-50mg
N-(but-3-yn-1-yl)-4,4-dimethylcyclohexan-1-amine
1339845-34-9
50mg
$707.0 2023-09-30
Enamine
EN300-1290898-250mg
N-(but-3-yn-1-yl)-4,4-dimethylcyclohexan-1-amine
1339845-34-9
250mg
$774.0 2023-09-30
Enamine
EN300-1290898-1.0g
N-(but-3-yn-1-yl)-4,4-dimethylcyclohexan-1-amine
1339845-34-9
1g
$0.0 2023-06-06
Enamine
EN300-1290898-100mg
N-(but-3-yn-1-yl)-4,4-dimethylcyclohexan-1-amine
1339845-34-9
100mg
$741.0 2023-09-30
Enamine
EN300-1290898-500mg
N-(but-3-yn-1-yl)-4,4-dimethylcyclohexan-1-amine
1339845-34-9
500mg
$809.0 2023-09-30

N-(but-3-yn-1-yl)-4,4-dimethylcyclohexan-1-amine 関連文献

N-(but-3-yn-1-yl)-4,4-dimethylcyclohexan-1-amineに関する追加情報

Comprehensive Overview of N-(but-3-yn-1-yl)-4,4-dimethylcyclohexan-1-amine (CAS No. 1339845-34-9)

N-(but-3-yn-1-yl)-4,4-dimethylcyclohexan-1-amine (CAS No. 1339845-34-9) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, material science, and synthetic biology. This amine derivative, characterized by its unique but-3-yn-1-yl and 4,4-dimethylcyclohexan-1-amine moieties, offers a versatile scaffold for researchers exploring novel drug candidates, catalysts, and functional materials. Its structural features, including the alkyne group and the sterically hindered cyclohexyl ring, make it a valuable intermediate in organic synthesis.

The compound's CAS number 1339845-34-9 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Recent trends in scientific literature highlight its potential applications in click chemistry, where the alkyne group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This property aligns with the growing demand for efficient bioconjugation techniques in drug discovery and diagnostics. Additionally, the 4,4-dimethylcyclohexyl moiety contributes to enhanced lipophilicity, a feature increasingly sought after in the design of blood-brain barrier permeable therapeutics.

From an industrial perspective, N-(but-3-yn-1-yl)-4,4-dimethylcyclohexan-1-amine has emerged as a key building block for high-performance polymers. Its rigid cyclohexyl structure can improve thermal stability in polyamide composites, addressing sustainability challenges in automotive and aerospace materials. Researchers are also investigating its role in metal-organic frameworks (MOFs), where its amine functionality could enable selective gas adsorption—a hot topic in carbon capture technologies.

The synthesis of this compound typically involves reductive amination strategies between 4,4-dimethylcyclohexanone and but-3-yn-1-amine precursors. Optimization of this process has become a focal point in green chemistry circles, with recent studies exploring catalytic hydrogenation methods to reduce solvent waste. Analytical characterization via NMR spectroscopy and mass spectrometry confirms the high purity required for pharmaceutical applications, while computational studies model its conformational dynamics to predict biological activity.

In the context of drug discovery, structural analogs of CAS 1339845-34-9 have shown promise as G protein-coupled receptor (GPCR) modulators. The compound's balanced hydrophobicity makes it particularly interesting for central nervous system targets, with several patent applications citing derivatives for neurological disorders. This aligns with current industry focus on neurodegenerative disease therapeutics, where improved brain penetration remains a major challenge.

Environmental and safety profiles of N-(but-3-yn-1-yl)-4,4-dimethylcyclohexan-1-amine have been systematically evaluated through OECD guideline testing. The compound demonstrates favorable biodegradation characteristics compared to traditional aromatic amines, making it attractive for eco-friendly material development. These findings respond to increasing regulatory pressures and consumer demand for sustainable chemicals across multiple industries.

Recent advancements in continuous flow chemistry have enabled scalable production of this amine derivative, addressing supply chain challenges for research institutions. The compound's stability under various pH conditions also makes it suitable for formulation development, particularly in extended-release drug delivery systems. These technical advantages position 1339845-34-9 as a compound of growing commercial importance.

Looking forward, the scientific community anticipates expanded applications of N-(but-3-yn-1-yl)-4,4-dimethylcyclohexan-1-amine in proteolysis targeting chimeras (PROTACs) and other targeted protein degradation platforms. Its modular structure allows for straightforward derivatization, meeting the needs of precision medicine initiatives. As analytical techniques like cryo-EM provide deeper insights into molecular interactions, the compound's role in structure-based drug design is expected to grow significantly.

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